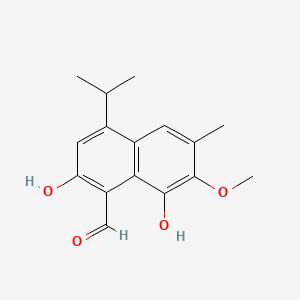
2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)-1,3-diphenylpropane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)-1,3-diphenylpropane-1,3-dione is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
The synthesis of 2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)-1,3-diphenylpropane-1,3-dione involves multiple steps and specific reaction conditions. One common method involves the reaction of benzene-1,2-diamines with dialkyl acetylenedicarboxylates and ninhydrin in the presence of a solvent like acetonitrile. This one-pot three-component reaction yields the desired compound in high efficiency and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while reduction may lead to the formation of dihydroquinoxaline derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antiviral and anti-inflammatory agent due to its ability to interact with various biological targets . Additionally, it is used in the development of new materials with unique properties, such as conducting polymers and organic semiconductors .
Mécanisme D'action
The mechanism of action of 2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)-1,3-diphenylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria, making it a potential antibacterial agent . The compound’s structure allows it to bind to the active site of the enzyme, preventing its normal function and leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
Compared to other quinoxaline derivatives, 2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)-1,3-diphenylpropane-1,3-dione stands out due to its unique structural features and biological activities. Similar compounds include 3,4-dihydroquinoxalin-2-ones and quinoxaline-2-ones, which also exhibit antiviral and anti-inflammatory properties . the presence of the diphenylpropane-1,3-dione moiety in this compound enhances its ability to interact with a broader range of biological targets, making it a more versatile compound in scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
61290-01-5 |
|---|---|
Formule moléculaire |
C23H16N2O3 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
2-(3-oxo-4H-quinoxalin-2-yl)-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C23H16N2O3/c26-21(15-9-3-1-4-10-15)19(22(27)16-11-5-2-6-12-16)20-23(28)25-18-14-8-7-13-17(18)24-20/h1-14,19H,(H,25,28) |
Clé InChI |
QBRVEXPUBIJEAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(C2=NC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide](/img/structure/B14598648.png)
![2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol](/img/structure/B14598654.png)



![1-(3-dodecylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14598682.png)

![Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14598687.png)
silane](/img/structure/B14598700.png)

![3,3,8,8-Tetramethyl-1,2,6,7-tetraazaspiro[4.4]nona-1,6-diene](/img/structure/B14598710.png)



